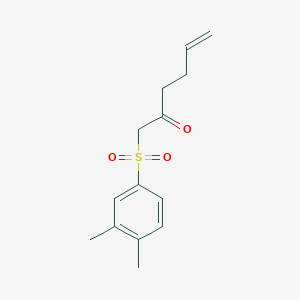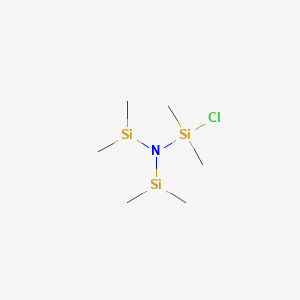![molecular formula C8H8O3 B14193447 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate CAS No. 922504-35-6](/img/structure/B14193447.png)
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is an organic compound with a unique structure that includes both a prop-2-yn-1-yloxy group and a prop-2-ynoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate typically involves the reaction of propargyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate exerts its effects involves the reactivity of its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This reactivity is exploited in various applications, including the synthesis of complex molecules and the modification of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: This compound has a similar structure but includes an additional ethoxy group, making it more hydrophilic.
Propargyl acrylate: This compound contains a propargyl group and an acrylate group, making it useful in polymerization reactions.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound has a similar propargyl group but includes a butanoic acid moiety, giving it different reactivity and applications.
Uniqueness
2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate is unique due to its combination of a prop-2-yn-1-yloxy group and a prop-2-ynoate group, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
922504-35-6 |
|---|---|
Fórmula molecular |
C8H8O3 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
2-prop-2-ynoxyethyl prop-2-ynoate |
InChI |
InChI=1S/C8H8O3/c1-3-5-10-6-7-11-8(9)4-2/h1-2H,5-7H2 |
Clave InChI |
OOUDFXXNIQZNGE-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOC(=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)


phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)



![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)

